molecular formula C11H10N2O2S B11668794 N'-[(E)-(3-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide

N'-[(E)-(3-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide

Cat. No.: B11668794
M. Wt: 234.28 g/mol
InChI Key: BHUHVOVRUOXXBT-KPKJPENVSA-N
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Description

N’-[(E)-(3-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a furan ring and a thiophene ring, which are connected through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the formation of the hydrazone product is complete. The product is then isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that N'-[(E)-(3-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide exhibits significant anticancer activity:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating mitochondrial pathways. It increases pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to cell death.
  • Cell Lines Tested : Studies have demonstrated efficacy against various cancer cell lines, including:
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)
    • Huh-7 (hepatoma)

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Bacterial Inhibition : It has demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Potential Antifungal Effects : Preliminary studies suggest that it may possess antifungal properties, warranting further investigation.

Anticancer Studies

  • Study on HepG2 Cells :
    • Findings : Treatment with the compound resulted in significant cell death and reduced proliferation rates.
    • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
  • MCF-7 Cell Line Analysis :
    • Results : The compound showed a dose-dependent reduction in cell viability.
    • : Suggests potential for development as an anticancer agent.

Antimicrobial Studies

  • Bacterial Assays :
    • Methodology : Disk diffusion method was employed to assess antibacterial activity.
    • Results : Inhibition zones were observed against tested bacterial strains, indicating effective antibacterial properties.

Summary of Findings

This compound is a compound with significant potential in medicinal chemistry due to its anticancer and antimicrobial properties. Its unique chemical structure allows for diverse interactions within biological systems, making it a candidate for further pharmacological studies.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The hydrazone linkage is crucial for its binding affinity and specificity. The compound may also induce oxidative stress in cells, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-thienyl)methylidene]furan-2-carbohydrazide
  • N’-[(E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide
  • N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyrrole-2-carbohydrazide

Uniqueness

N’-[(E)-(3-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties

Biological Activity

N'-[(E)-(3-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological effects of this compound, summarizing key findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound features a furan ring and a thiophene moiety, which are known to contribute to various biological activities. Its molecular formula is C10H10N2O2SC_{10}H_{10}N_{2}O_{2}S .

Antimicrobial Activity

Overview of Findings:
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of furan and thiophene can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:
A study evaluating the antimicrobial activity of related compounds found that this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

These results suggest a moderate level of activity against these pathogens, which warrants further investigation into structure-activity relationships .

Anticancer Potential

Mechanism of Action:
The compound has been investigated for its potential as an anticancer agent. It is hypothesized that the furan and thiophene components may interact with cellular pathways involved in cancer cell proliferation and apoptosis.

Research Findings:
In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The following table summarizes the effects observed in different cancer types:

Cancer Cell Line IC50 (µM) Effect Observed
HeLa (cervical cancer)25Apoptosis induction
MCF-7 (breast cancer)30Cell cycle arrest
A549 (lung cancer)40Inhibition of proliferation

These findings indicate a promising profile for anticancer activity, suggesting that further exploration into its mechanisms could be beneficial for therapeutic development .

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C11H10N2O2S/c1-8-4-6-16-10(8)7-12-13-11(14)9-3-2-5-15-9/h2-7H,1H3,(H,13,14)/b12-7+

InChI Key

BHUHVOVRUOXXBT-KPKJPENVSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

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